{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid {1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749484
InChI: InChI=1S/C15H23N3O2/c1-17-13(9-14(16-17)12-2-3-12)10-18-6-4-11(5-7-18)8-15(19)20/h9,11-12H,2-8,10H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid

CAS No.:

Cat. No.: VC15749484

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid -

Specification

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name 2-[1-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid
Standard InChI InChI=1S/C15H23N3O2/c1-17-13(9-14(16-17)12-2-3-12)10-18-6-4-11(5-7-18)8-15(19)20/h9,11-12H,2-8,10H2,1H3,(H,19,20)
Standard InChI Key GZDQCTDXZNTFGY-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2CC2)CN3CCC(CC3)CC(=O)O

Introduction

Molecular Formula and Weight

  • Molecular Formula: C15H23N3O2

  • Molecular Weight: 277.36 g/mol

Structural Features

The compound consists of:

  • A cyclopropyl group attached to a pyrazole ring.

  • A methyl substituent on the pyrazole ring.

  • A piperidine ring linked to an acetic acid moiety.

This structure suggests a combination of heterocyclic and aliphatic components, which may contribute to its biological activity.

Synthetic Pathway

The synthesis of this compound typically involves:

  • Formation of the pyrazole core: Cyclopropyl-substituted pyrazoles are synthesized using hydrazine derivatives and diketones.

  • Piperidine functionalization: Introduction of the piperidine ring through alkylation or reductive amination.

  • Acetic acid attachment: Final coupling with an acetic acid derivative.

Each step requires careful optimization to ensure regioselectivity and high yields.

Characterization Techniques

The compound is characterized using:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups, including carboxylic acid (-COOH).

Potential as a Pharmacological Agent

Due to its structural features, this compound may serve as:

  • Anti-inflammatory Agent: Pyrazole derivatives are known for their activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Central Nervous System (CNS) Modulator: Piperidine-containing compounds often exhibit CNS activity, including as antipsychotics or antidepressants.

Molecular Docking Studies

Preliminary in silico studies suggest that the compound can interact with protein targets such as:

  • Enzymes involved in inflammation.

  • Receptors in neurological pathways.

Medicinal Chemistry

This compound can serve as a lead molecule for designing:

  • Anti-inflammatory drugs.

  • CNS-active agents targeting depression or anxiety.

Agrochemical Applications

Similar derivatives have been explored as fungicides or insecticides, leveraging the pyrazole core's versatility.

Challenges

  • Limited water solubility may restrict its use in biological systems.

  • Stability under physiological conditions needs further evaluation.

Future Research

To enhance its drug-like properties, modifications such as:

  • Introduction of polar functional groups for better solubility.

  • Exploration of prodrug strategies to improve bioavailability.

This comprehensive analysis highlights the potential of {1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid in pharmaceutical and agrochemical fields, warranting further research into its synthesis, biological activity, and optimization for practical applications.

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